[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
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Overview
Description
[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine is a synthetic compound with a unique structure that includes a fluorine atom, a diazepane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine typically involves multiple steps, starting with the preparation of the diazepane ring and the fluorinated phenyl group The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is crucial for its application in research and development.
Chemical Reactions Analysis
Types of Reactions
[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and diazepane ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of neurotransmitters or other signaling molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine: Unique due to its specific structure and functional groups.
[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanone: Similar structure but with a carbonyl group instead of an amine.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorine atom, diazepane ring, and phenyl group, which confer specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-16-5-2-6-17(8-7-16)13-4-3-12(14)9-11(13)10-15/h3-4,9H,2,5-8,10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNDSYHROMJYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=C(C=C2)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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